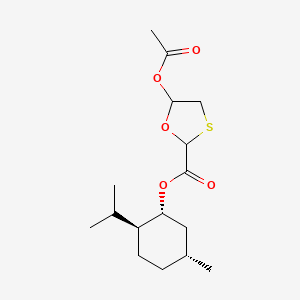![molecular formula C12H18N4O5 B1147309 5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide CAS No. 3676-69-5](/img/structure/B1147309.png)
5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide is a chemical compound with the molecular formula C12H18N4O5 and a molecular weight of 298.29512 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
作用機序
Target of Action
The primary target of 5-Amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)imidazole-4-carboxamide, also known as a protected 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, is the adenosine triphosphate (ATP) pool within cells . This compound is a nucleoside analogue that can enter nucleoside pools .
Mode of Action
This compound interacts with its target by entering the nucleoside pools and significantly increasing levels of adenosine during periods of ATP breakdown . This interaction results in an increase in the availability of adenosine for various cellular processes.
Biochemical Pathways
The compound affects the biochemical pathway involving the breakdown and synthesis of ATP. By increasing the levels of adenosine, it influences the balance of energy transfer within the cell. This can have downstream effects on various cellular processes that rely on ATP for energy .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of energy transfer within cells. By increasing adenosine levels, it can influence cellular processes that rely on ATP, potentially providing a protective effect during periods of high energy demand or stress .
準備方法
The synthesis of 5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide involves several steps. One common method includes the reaction of a precursor compound with sulfuryl chloride in ethyl acetate, optionally in the presence of a base . The resulting intermediate is then treated with an amine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include sulfuryl chloride, amines, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
類似化合物との比較
5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide can be compared with other similar compounds, such as:
- 5-Amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)imidazole-4-carboxamide
- 5-Amino-1-(6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl)-1H-imidazole-4-carboxamide These compounds share structural similarities but may differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
特性
CAS番号 |
3676-69-5 |
|---|---|
分子式 |
C12H18N4O5 |
分子量 |
298.30 g/mol |
IUPAC名 |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-aminoimidazole-4-carboxamide |
InChI |
InChI=1S/C12H18N4O5/c1-12(2)20-7-5(3-17)19-11(8(7)21-12)16-4-15-6(9(16)13)10(14)18/h4-5,7-8,11,17H,3,13H2,1-2H3,(H2,14,18)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
HUTXHGRHFXEXPQ-IOSLPCCCSA-N |
SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |
異性体SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=C3N)C(=O)N)CO)C |
正規SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |
同義語 |
5-Amino-1-[2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-1H-imidazole-4-carboxamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Ser2]-Neuromedin C](/img/structure/B1147229.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)





![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)

![5-Bromobenzo[c]thiophene](/img/structure/B1147249.png)
